molecular formula C10H9BrF4S B14072054 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene

Katalognummer: B14072054
Molekulargewicht: 317.14 g/mol
InChI-Schlüssel: JDPJKLQIWYNFCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C10H9BrF4S. This compound is characterized by the presence of a bromopropyl group, a fluoro group, and a trifluoromethylthio group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with the desired functional groups.

    Fluorination: The fluoro group is introduced using a fluorinating reagent such as hydrogen fluoride or a fluorinating agent.

    Trifluoromethylthiolation: The trifluoromethylthio group is added using a trifluoromethylthiolating reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to optimize reaction conditions.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may use agents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the fluoro group.

    1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Similar structure but lacks the trifluoromethylthio group.

    1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethyl)benzene: Similar structure but lacks the trifluoromethylthio group.

Uniqueness

1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of all three functional groups (bromopropyl, fluoro, and trifluoromethylthio) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C10H9BrF4S

Molekulargewicht

317.14 g/mol

IUPAC-Name

4-(3-bromopropyl)-1-fluoro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF4S/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI-Schlüssel

JDPJKLQIWYNFCR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCCBr)SC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.